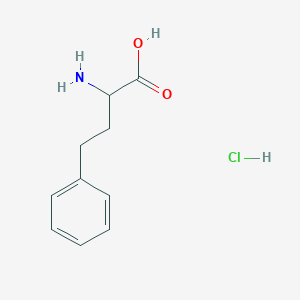

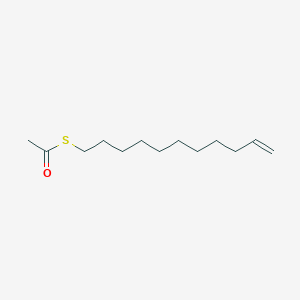

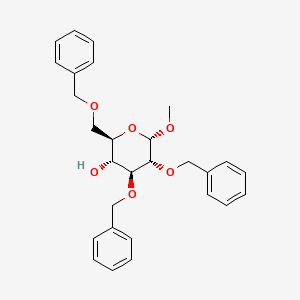

![molecular formula C46H63MoNO2 B3333859 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) CAS No. 205815-80-1](/img/structure/B3333859.png)

2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)

Overview

Description

“2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” is also known as the rac-Schrock-Hoveyda Catalyst . It is an organometallic compound that is used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The compound has a molecular weight of 755.93 g/mol . Its linear formula is Mo(C10H12)(C12H17N)(C24H32O2) . The IUPAC name is (2,6-Diisopropylphenyl)imino[5,5’,6,6’-tetramethyl-3,3’-bis(2-methyl-2-propanyl)-2,2’-biphenyldiolato(2-)-kappa~2~O~2~,O~2’~]molybdenum .Chemical Reactions Analysis

“2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” is known to be a catalyst for enantioselective olefin metathesis .Physical And Chemical Properties Analysis

The compound appears as red crystals or powder . It decomposes upon melting . It is insoluble in water . The exact mass is 757.375610 g/mol .Scientific Research Applications

Oxo-Molybdenum and Oxo-Tungsten Complexes

- Research has shown that dioxomolybdenum(VI) complexes can serve as models for oxotransferases, with potential applications in oxygen atom transfer properties and reactivity towards molecular oxygen (Lyashenko et al., 2009).

Molybdenum Olefin Metathesis Catalysts

- Molybdenum-based catalysts have been developed for olefin metathesis, showing varying activities and enantioselectivities in desymmetrization reactions (Pilyugina et al., 2007).

Molybdenum and Tungsten Alkylidene Complexes

- Alkylidene complexes containing molybdenum and tungsten have been synthesized for various applications, highlighting the importance of the sterically demanding ligands in these complexes (Axtell et al., 2015).

Molybdenum-Catalysed Allylic Amination

- Dioxomolybdenum(VI) complexes have been used to catalyze the allylic amination of alkenes by phenyl hydroxylamine, showing high regioselectivity (Srivastava et al., 1992).

Redox-Active Gallium Carbenoid in Complexes with Molybdenum

- A study of gallium(I) carbenoid in complexes with molybdenum found that it can serve as a neutral or anionic two-electron donor, depending on the electronic state of the transition metal (Fedushkin et al., 2014).

Arylalkane Photo-Oxidation Catalyzed by Molybdenum(VI)

- The catalytic activity of molybdenum(VI)dioxo-dibromo compounds has been investigated in the context of arylalkane photo-oxidation under visible light (Páez et al., 2009).

Peroxo Complexes of Molybdenum(VI) and Tungsten(VI)

- New peroxo complexes of molybdenum(VI) and tungsten(VI) have been prepared and characterized, exploring their reactivity and potential applications (Islam & Uddin, 1992).

Safety and Hazards

Future Directions

As an organometallic compound, “2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” has potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its role as a catalyst for enantioselective olefin metathesis suggests potential future directions in chemical synthesis .

properties

IUPAC Name |

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSMMRUUGSEPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63MoNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205815-80-1 | |

| Record name | 2,6-Diisopropylphenylimidoneophylidene[(S)-(-)-BIPHEN]molybdenum(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)